

Commercial Availability and Technical Profile of 4-(Cyclopropylmethylthio)phenylboronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

4-

Compound Name: (Cyclopropylmethylthio)phenylboronic acid

Cat. No.: B594844

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and technical specifications of **4-(Cyclopropylmethylthio)phenylboronic acid**, a valuable building block in contemporary chemical synthesis, particularly in the fields of medicinal chemistry and materials science. This document is intended to serve as a resource for researchers and professionals engaged in drug discovery and development.

Introduction

4-(Cyclopropylmethylthio)phenylboronic acid, with the CAS number 1217501-03-5, is an organoboron compound featuring a phenylboronic acid moiety functionalized with a cyclopropylmethylthio group.^{[1][2]} The presence of the boronic acid group makes it a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. The cyclopropylmethylthio substituent can impart unique steric and electronic properties to resulting molecules, potentially influencing their biological activity, metabolic stability, and pharmacokinetic profiles.

Commercial Availability

A number of chemical suppliers offer **4-(Cyclopropylmethylthio)phenylboronic acid** for research and development purposes. The table below summarizes the offerings from several

key vendors. Please note that availability and product specifications are subject to change, and it is recommended to consult the suppliers' websites for the most current information.

Supplier	Catalog Number	Purity	Available Quantities	CAS Number	Molecular Formula	Molecular Weight (g/mol)
CymitQuimica	IN-DA0015RL	97%	Inquire	1217501-03-5	C ₁₀ H ₁₃ BO ₂ S	208.085
ChemicalBook	CB825646 43	Not Specified	Inquire	1217501-03-5	C ₁₀ H ₁₃ BO ₂ S	Not Specified
BioOrganics	BO-94459	>98%	Inquire	1217501-03-5	C ₁₀ H ₁₃ BO ₂ S	208.09
Apollo Scientific	MFCD1254 6550	Not Specified	Inquire	1217501-03-5	Not Specified	Not Specified

Physicochemical Properties

Property	Value
Molecular Formula	C ₁₀ H ₁₃ BO ₂ S[1][2]
Molecular Weight	208.09 g/mol
Appearance	Typically a solid[2]
CAS Number	1217501-03-5[1][2]

Applications in Research and Development

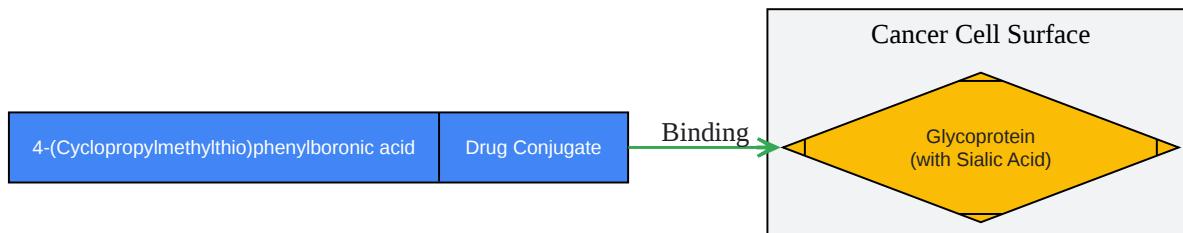
Phenylboronic acids are versatile reagents in organic synthesis. **4-(Cyclopropylmethylthio)phenylboronic acid** is primarily utilized in:

- Suzuki-Miyaura Cross-Coupling Reactions: This compound serves as a coupling partner with aryl, vinyl, or alkyl halides to synthesize complex biaryl and other carbon-carbon bond-containing structures. These structures are often scaffolds for novel therapeutic agents.

- **Drug Discovery:** The unique cyclopropylmethylthio moiety can be incorporated into lead compounds to explore structure-activity relationships (SAR) and optimize drug-like properties. Phenylboronic acids, in general, have been investigated for their potential as inhibitors of certain enzymes and as agents for targeted drug delivery.
- **Materials Science:** Arylboronic acids are used in the development of functional materials, such as sensors and polymers, due to their ability to form reversible covalent bonds with diols.

Experimental Protocols

While a specific, detailed experimental protocol for the use of **4-(Cyclopropylmethylthio)phenylboronic acid** is not readily available in public literature, a general procedure for a Suzuki-Miyaura cross-coupling reaction is provided below as a representative example of its application. Researchers should optimize the reaction conditions for their specific substrates.

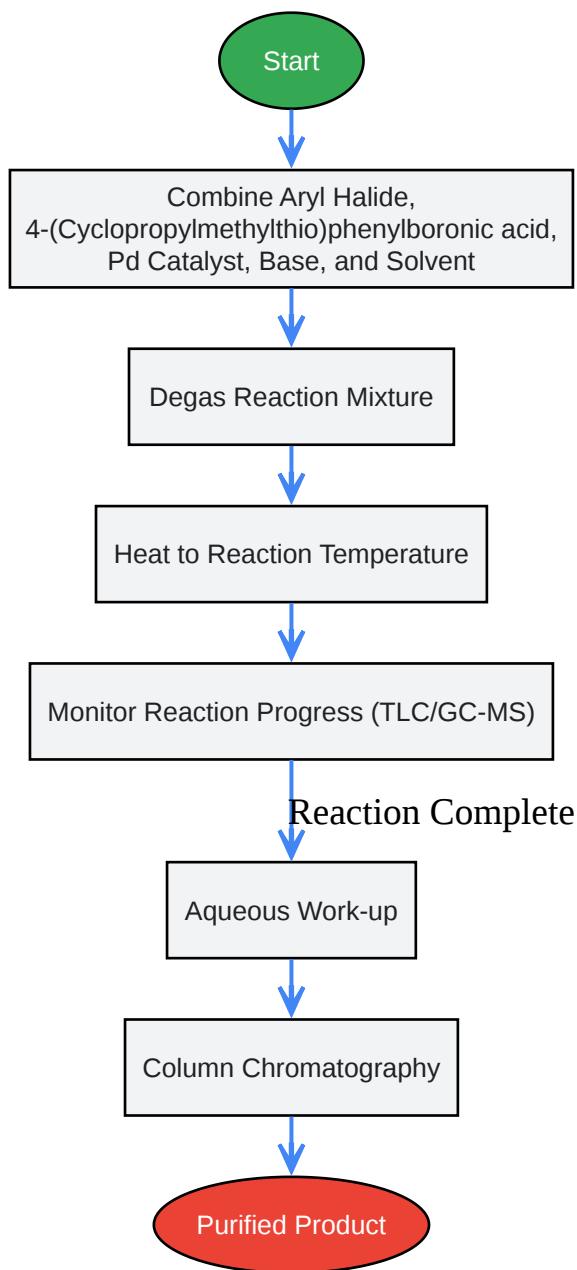

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:

- **Reaction Setup:** To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), **4-(Cyclopropylmethylthio)phenylboronic acid** (1.2-1.5 equiv), and a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%).
- **Solvent and Base:** Add a suitable solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of a base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4 , 2.0-3.0 equiv).
- **Degassing:** Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to several freeze-pump-thaw cycles.
- **Reaction:** Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization of a Potential Biological Interaction

Phenylboronic acids are known to interact with diol-containing molecules, such as sialic acids, which are often overexpressed on the surface of cancer cells. This interaction provides a basis for the targeted delivery of therapeutics. The following diagram illustrates this general principle.



[Click to download full resolution via product page](#)

Caption: Interaction of a Phenylboronic Acid (PBA) conjugate with a glycoprotein on a cell surface.

Logical Workflow for Suzuki-Miyaura Coupling

The following diagram outlines the general workflow for performing a Suzuki-Miyaura cross-coupling reaction.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Cyclopropylmethylthio)phenylboronic acid | 1217501-03-5 [amp.chemicalbook.com]
- 2. 4-(Cyclopropylmethylthio)phenylboronic acid | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [Commercial Availability and Technical Profile of 4-(Cyclopropylmethylthio)phenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b594844#commercial-availability-of-4-cyclopropylmethylthio-phenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com